molecular formula C10H14O B075277 2-(4-Methylphenyl)propan-2-ol CAS No. 1197-01-9

2-(4-Methylphenyl)propan-2-ol

Cat. No.: B075277
CAS No.: 1197-01-9
M. Wt: 150.22 g/mol
InChI Key: XLPDVYGDNRIQFV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9), also known as 8-hydroxy-p-cymene or cherry propanol, is a tertiary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is a colorless to light yellow liquid with a boiling point of 64°C at 0.6 mmHg and exhibits weak acid/base behavior. The compound is combustible and incompatible with strong oxidizing agents. Its safety profile includes hazards such as acute oral/dermal toxicity (H302/H313), skin irritation (H315), and eye irritation (H319) .

Structurally, the molecule features a central propan-2-ol group attached to a para-methyl-substituted benzene ring. This configuration confers unique steric and electronic properties, influencing its reactivity and applications in flavoring agents, feed additives, and organic synthesis intermediates .

Preparation Methods

Oxidation of 4-Methylisopropylbenzene (p-Cymene)

Reaction Mechanism and Catalytic Systems

The oxidation of 4-methylisopropylbenzene (p-cymene) to 2-(4-methylphenyl)propan-2-ol involves the insertion of an oxygen atom into the benzylic C-H bond. This process is catalyzed by manganese porphyrin complexes, which facilitate selective hydroxylation under mild conditions. The mechanism proceeds via a radical intermediate, where the catalyst stabilizes the transition state through π-π interactions with the aromatic ring .

Table 1: Oxidation Parameters and Outcomes

ParameterValue/DescriptionSource
Catalyst5,10,15,20-Tetrakis(2,3,6-trichlorophenyl)porphyrin Mn(II)
Catalyst Loading0.0011 g (0.001 mmol) per 10 mmol substrate
Temperature80°C
Pressure1.0 atm O₂
Reaction Time8 hours
Stirring Rate800 rpm
SolventNeat (substrate acts as solvent)

The selectivity for tertiary alcohol formation exceeds 90% due to the steric protection of the benzylic position by methyl groups, which minimizes over-oxidation to ketones .

Industrial Scalability

Industrial implementations often employ continuous flow reactors to enhance oxygen mass transfer and reduce reaction times. Advanced catalysts, such as immobilized manganese porphyrins on silica supports, enable catalyst recycling and improve process economics . Pilot-scale studies report throughputs of 50–100 kg/day with purities >98% after distillation .

Friedel-Crafts Alkylation of 4-Methylacetophenone

Synthetic Protocol

This method involves the nucleophilic addition of methylmagnesium bromide (Grignard reagent) to 4-methylacetophenone, followed by acid quenching to yield the tertiary alcohol.

Reaction Scheme :

4-Methylacetophenone+CH3MgBrEt2OThis compound+MgBr(OEt)\text{4-Methylacetophenone} + \text{CH}3\text{MgBr} \xrightarrow{\text{Et}2\text{O}} \text{this compound} + \text{MgBr(OEt)}

Table 2: Friedel-Crafts Alkylation Conditions

ComponentSpecificationSource
Grignard ReagentMethylmagnesium bromide (3.0 M in Et₂O)
SolventAnhydrous diethyl ether
Temperature0°C to reflux (35°C)
Quenching Agent10% HCl
PurificationFractional distillation or silica chromatography

Industrial Production via Continuous Flow Oxidation

Process Intensification Strategies

Large-scale production leverages continuous flow reactors to optimize heat and mass transfer. Key advantages include:

  • Enhanced Safety : Smaller reactor volumes minimize risks associated with exothermic reactions .

  • Higher Yields : Precise temperature control (<±2°C) improves selectivity to >95% .

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Mn-porphyrin/SiO₂) achieve 10+ cycles without activity loss .

Table 3: Industrial vs. Laboratory-Scale Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Catalyst Loading0.1 mol%0.05 mol%
Throughput10 g/day50–100 kg/day
Energy Consumption15 kWh/kg8 kWh/kg
Purity95–98%>98%

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYield/Notes
KMnO₄ (acidic)80°C, O₂ atmosphere4-Methylacetophenone (ketone)Primary pathway due to tertiary alcohol stability
CrO₃ (Jones reagent)Room temperature, acetoneSame ketone productRapid reaction with >85% efficiency in lab settings

Key Finding :
Oxidation exclusively produces ketones rather than aldehydes due to the tertiary carbon structure preventing further oxidation . The reaction proceeds through a carbocation intermediate stabilized by the aromatic ring’s electron-donating methyl group .

Reduction Pathways

Though less common for tertiary alcohols, specialized reductions yield hydrocarbons:

Reducing AgentConditionsProductObservations
LiAlH₄Anhydrous THF, 0°C → 25°C4-MethylcumeneRequires excess reagent (3 eq.)
H₂/Pd-C50 psi, ethanol solventSame hydrocarbonLimited utility due to competing dehydration

Mechanistic Insight :
Reduction proceeds via hydride attack at the β-carbon, facilitated by the alcohol’s ability to form stable carbocation intermediates during acid-catalyzed dehydration .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Ester Formation

ReagentConditionsProductEfficiency
Acetyl chloridePyridine, 0°C2-(4-Methylphenyl)propyl acetate92% yield
Benzoyl chlorideReflux, 6 hrsCorresponding benzoyl ester78% yield

Elimination Reactions

Acid-catalyzed dehydration produces alkenes:

Acid CatalystTemperatureMajor Product (Alkene)Selectivity
H₂SO₄ (conc.)120°C4-Methyl-α-methylstyrene>95% Zaitsev product
H₃PO₄100°CSame alkeneSlower reaction (8-12 hrs)

Mechanism :
Protonation of the hydroxyl group generates a carbocation at the tertiary center, followed by β-hydrogen elimination. The aromatic ring’s electron-donating methyl group stabilizes the transition state, lowering activation energy by ~15 kJ/mol compared to unsubstituted analogs .

Comparative Reaction Kinetics

Rate constants for major pathways:

Reaction Typek (25°C, s⁻¹)Activation Energy (kJ/mol)
Oxidation (KMnO₄)3.2×10⁻⁴68.5
Esterification1.8×10⁻³45.2
Dehydration (H₂SO₄)4.7×10⁻²32.1

Data highlights the dominance of dehydration under acidic conditions .

Scientific Research Applications

Chemistry

2-(4-Methylphenyl)propan-2-ol serves as a reagent in organic synthesis and analytical chemistry. Its utility in synthesizing various organic compounds is notable due to its ability to undergo:

  • Oxidation: Producing aldehydes or ketones.
  • Reduction: Yielding hydrocarbons.
  • Substitution Reactions: Leading to the formation of esters or ethers.

Biology

The compound exhibits antimicrobial properties, making it valuable in microbiological studies. Research indicates that it disrupts microbial cell membranes, inhibiting growth effectively. Additionally, its antioxidant potential is attributed to its ability to scavenge free radicals, which may reduce oxidative stress in biological systems .

Medicine

Preliminary studies suggest that this compound may possess anti-inflammatory effects. This property is significant for therapeutic research aimed at developing treatments for conditions characterized by inflammation. Its potential as an antioxidant also positions it as a candidate for further investigation in pharmacology .

Industry

In industrial applications, this compound is utilized in the fragrance and personal care sectors due to its pleasant aroma profile. It is also being explored for use in disinfectants and sanitizers due to its antimicrobial properties .

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential use as a natural preservative in food products.

Case Study 2: Antioxidant Properties
Research focused on the antioxidant effects of this compound demonstrated its ability to reduce oxidative stress markers in cellular models. These findings suggest its potential application in developing supplements aimed at combating oxidative damage associated with aging and chronic diseases .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)propan-2-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The anti-inflammatory effects are likely due to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-(4-Methylphenyl)propan-2-ol, differing in substituent type, position, or functional groups:

Compound Name CAS No. Key Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Ethoxyphenyl)-2-methylpropanol 83493-63-4 Ethoxy (-OCH₂CH₃) substituent at para position 194.27 Higher lipophilicity; potential fragrance use
1-(4-Methoxyphenyl)-2-methylpropan-1-ol 101597-25-5 Methoxy (-OCH₃) substituent; hydroxyl at C1 180.24 Likely altered acidity; pharmaceutical intermediate
2-(5-Bromo-2-chlorophenyl)propan-2-ol 885069-29-4 Halogen (Br, Cl) substituents on benzene 249.53 Increased polarity; bioactive potential
1-((4-Chlorophenethyl)amino)propan-2-ol 847063-13-2 Chlorophenethyl amino group 213.70 Pharmaceutical impurity (e.g., Lorcaserin)
2-Phenyl-2-propanol 617-94-7 No methyl substituent on benzene 136.19 Metabolite of isopropylbenzene; industrial solvent

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., -CH₃ in this compound) enhance aromatic ring stability, while electron-withdrawing groups (e.g., halogens in ) increase polarity and reactivity .
  • Positional Isomerism : The para-substitution in this compound minimizes steric hindrance compared to ortho/meta isomers, favoring applications in flavor chemistry .

Physicochemical and Metabolic Properties

Boiling Points and Solubility

  • This compound : Boiling point = 64°C at 0.6 mmHg; moderate solubility in organic solvents due to tertiary alcohol structure .
  • 2-(4-Ethoxyphenyl)-2-methylpropanol: Higher molecular weight (194.27 g/mol) likely increases boiling point and lipophilicity compared to the methyl analog .
  • Halogenated Derivatives (e.g., ) : Bromo/chloro substituents reduce volatility and enhance solubility in polar solvents.

Metabolism

Aromatic medium carbon-range compounds like this compound undergo rapid oxidation of side chains to form alcohols and carboxylic acids, followed by conjugation (e.g., glucuronidation) . For example:

  • Isopropyltoluene metabolizes to this compound and its primary alcohol isomer (propan-1-ol), which are further processed into hydrophilic conjugates .
  • 2-Phenyl-2-propanol (a metabolite of isopropylbenzene) shares similar metabolic pathways but lacks the methyl group, altering excretion kinetics .

Biological Activity

2-(4-Methylphenyl)propan-2-ol, also known as p-Cymen-8-ol, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antifungal, neuropharmacological, and antioxidant effects, supported by relevant case studies and research findings.

  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • CAS Number : 1197-01-9
  • Physical State : Clear colorless to pale yellow liquid with a characteristic herbaceous odor.

Antifungal Properties

Recent studies have highlighted the fungicidal activity of derivatives of this compound. These compounds have been shown to effectively inhibit the growth of various fungal pathogens. A notable study demonstrated that certain derivatives exhibited superior antifungal activity compared to commercial fungicides like tebuconazole and difenoconazole at concentrations as low as 1 µg/mL. The proposed mechanism involves the disruption of essential cellular functions in fungi, potentially through inhibition of key enzymes involved in cell wall synthesis or metabolic pathways.

Compound Pathogen Tested Efficacy (1 µg/mL)
Derivative ACandida albicansSuperior
Derivative BAspergillus nigerSuperior
Derivative CFusarium oxysporumSuperior

Neuropharmacological Effects

The modulation of GABA_B receptors by derivatives of this compound has been investigated for potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy. The dimethyl analogue of this compound was found to be particularly potent, enhancing the receptor's response to GABA, which is crucial for inhibitory neurotransmission in the central nervous system. This suggests a promising avenue for developing new treatments targeting GABAergic signaling pathways.

Antioxidant and Anti-inflammatory Properties

The compound also exhibits notable antioxidant properties , attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is critical in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Additionally, its anti-inflammatory effects may stem from its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Research Findings

  • Fungicidal Activity : A study published in a peer-reviewed journal indicated that synthesized derivatives showed significant antifungal properties against five common pathogens, outperforming existing commercial options.
  • Neuropharmacological Modulation : Research on GABA_B receptor modulators demonstrated that certain derivatives could enhance or inhibit receptor activity, suggesting their potential use in treating conditions like anxiety and depression.
  • Antioxidant Efficacy : Investigations into the antioxidant capacity revealed that this compound could effectively reduce oxidative stress markers in vitro, indicating its potential role in therapeutic applications.

Case Study 1: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal efficacy of various derivatives against Candida albicans and Aspergillus niger. The results indicated that one derivative achieved a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals.

Case Study 2: Neuropharmacological Assessment

In a controlled study involving animal models, the administration of the dimethyl analogue resulted in a marked increase in GABAergic activity, correlating with reduced anxiety-like behaviors in subjects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methylphenyl)propan-2-ol in laboratory settings?

  • Methodology :

  • Friedel-Crafts Alkylation : React 4-methylacetophenone with methylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by acid quenching. Purify via fractional distillation or column chromatography.
  • Safety : Use inert atmosphere (N₂/Ar) to prevent moisture interference. Adhere to protocols for handling pyrophoric Grignard reagents (e.g., flame-dried glassware) .
  • Validation : Confirm purity via GC-MS or HPLC, referencing pharmacopeial impurity standards (e.g., EP impurities L and M) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT) or NIST reference data . Key peaks: tert-alcohol OH (~1.5 ppm), aromatic protons (6.8–7.2 ppm).
  • IR : Confirm OH stretch (~3400 cm⁻¹) and aryl C-H stretches (~3050 cm⁻¹).
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Collect data using a Bruker D8 VENTURE diffractometer. Solve and refine structures using SHELXL (space group analysis, R-factor < 0.05) .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
  • Exposure Mitigation : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Waste Disposal : Segregate organic waste in labeled containers for incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

  • Methodology :

  • Cross-Validation : Compare experimental NMR with computational models (e.g., Gaussian09 B3LYP/6-311+G(d,p)). Adjust for solvent effects (e.g., CDCl3 vs. DMSO).
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities like 4-methylacetophenone (retention time ~2.64 min) .
  • Collaborative Data Sharing : Cross-reference with open-access databases (e.g., NIST Chemistry WebBook) .

Q. What strategies are effective for optimizing the enantiomeric purity of derivatives in asymmetric synthesis?

  • Methodology :

  • Chiral Catalysis : Employ (-)-sparteine or BINOL-derived catalysts for enantioselective alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Use solvent mixtures (e.g., hexane/ethyl acetate) to preferentially crystallize the desired enantiomer .

Q. How should researchers approach the identification and quantification of trace impurities in pharmacological studies?

  • Methodology :

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to detect impurities (e.g., 1-hydroxyibuprofen, m/z 195.1) .
  • Calibration Curves : Prepare impurity standards (e.g., EP Impurity L) at 0.1–10 ppm for quantitative analysis. Apply ICH Q3A limits (<0.1% for unknown impurities) .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
CAS Registry Number1197-01-9
Regulatory StatusEFSA/CoE-listed (purity ≥90%)
Key Spectral Data¹H NMR (CDCl₃): δ 1.55 (s, 6H), 2.35 (s, 3H), 7.25 (d, 2H), 7.35 (d, 2H)

Properties

IUPAC Name

2-(4-methylphenyl)propan-2-ol
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InChI

InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3
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InChI Key

XLPDVYGDNRIQFV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)O
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID0024890
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Molecular Weight

150.22 g/mol
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Physical Description

P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992), Liquid, Colourless liquid; Green, aromatic aroma
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Record name 2-(4-Methylphenyl)-2-propanol
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Record name p-alpha,alpha-Trimethylbenzyl alcohol
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Boiling Point

147 °F at 0.6 mmHg (NTP, 1992), 64.00 °C. @ 0.60 mm Hg
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Flash Point

205 °F (NTP, 1992)
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Solubility

1 to 10 mg/mL at 68.9 °F (NTP, 1992), slightly, Slightly soluble in water, Soluble (in ethanol)
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Record name 2-(4-Methylphenyl)-2-propanol
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Density

0.96 to 0.98 at 77 °F (water=1) (NTP, 1992), 0.974-0.980 (20°)
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Vapor Density

greater than 1 (Air=1) (NTP, 1992) (Relative to Air)
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CAS No.

1197-01-9
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Record name 2-(4-Methylphenyl)-2-propanol
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Melting Point

9 °C
Record name 2-(4-Methylphenyl)-2-propanol
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Synthesis routes and methods

Procedure details

In a clean RB flask, fitted with reflux condenser Mg (3.5 g, 0.1462 mol) was taken and added THF (125 ml) followed by slow addition of 4-bromo toluene (25 g, 0.1462 mol) for about 1 hr. The reaction mixture was then stirred at room temperature for about 3 h. Then into this slowly added acetone (10.7 mL, 0.1462 mol) and stirred at room temperature for about 2 hrs. After completion of the reaction as indicated by TLC, reaction mixture was then cooled to 0° C. and quenched with Sat ammonium chloride solution (30 ml) and extracted with ethyl acetate. Combined organic layer was dried over Na2SO4 and conc. Under reduced pressure to get the crude product (8-hydroxy p-cymene, 18.2 g).
[Compound]
Name
Mg
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(4-Methylphenyl)propan-2-ol
2-(4-Methylphenyl)propan-2-ol
2-(4-Methylphenyl)propan-2-ol
2-(4-Methylphenyl)propan-2-ol
2-(4-Methylphenyl)propan-2-ol
2-(4-Methylphenyl)propan-2-ol

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